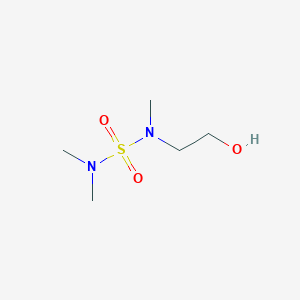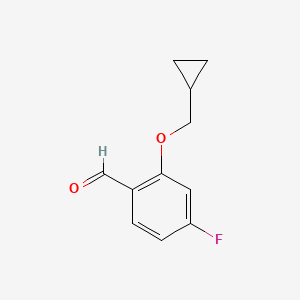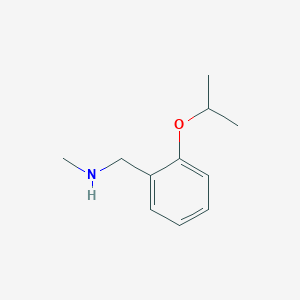
Methyl 4,5-dichloro-2-fluorophenylacetate
Overview
Description
Methyl 4,5-dichloro-2-fluorophenylacetate (MDCFPA) is a chemical compound that has been studied for a variety of applications in scientific research. It is a colorless liquid with a very low odor and boiling point, making it an ideal chemical for laboratory experiments. It is also known as 4,5-dichloro-2-fluorophenylacetic acid methyl ester, 4,5-dichloro-2-fluorophenylacetate methyl ester, and methyl 4,5-dichloro-2-fluorophenylacetate.
Scientific Research Applications
MDCFPA has been studied for a variety of applications in scientific research. It is used as a reagent in the synthesis of several compounds, including 4-chloro-2-fluoro-3-methylphenylacetic acid, 4-chloro-2-fluoro-3-methylphenylacetic acid ethyl ester, and 4-chloro-2-fluoro-3-methylphenylacetic acid methyl ester. It is also used as a reactant in the synthesis of several compounds, such as 4-chloro-2-fluoro-3-methylphenylacetic acid ethyl ester, 4-chloro-2-fluoro-3-methylphenylacetic acid methyl ester, and 4-chloro-2-fluorobenzaldehyde. Additionally, MDCFPA has been studied for its potential applications in the field of drug delivery and drug development.
Mechanism of Action
MDCFPA is a lipophilic compound, meaning it is soluble in lipids and other organic solvents. This property allows it to penetrate the cell membrane and interact with intracellular molecules. It has been found to interact with several proteins, including the enzyme fatty acid amide hydrolase (FAAH). This enzyme is involved in the metabolism of fatty acid amides, such as anandamide, which is a key molecule involved in the regulation of pain and inflammation. By inhibiting FAAH, MDCFPA may be able to increase the levels of anandamide in the body, leading to potential therapeutic effects.
Biochemical and Physiological Effects
MDCFPA has been found to have several biochemical and physiological effects. It has been found to inhibit the enzyme fatty acid amide hydrolase (FAAH), leading to increased levels of anandamide in the body. This may lead to increased pain tolerance and reduced inflammation. Additionally, MDCFPA has been found to have anti-inflammatory and anti-nociceptive effects, meaning it may be able to reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
MDCFPA has several advantages for laboratory experiments. It is a colorless liquid with a very low odor and boiling point, making it an ideal chemical for laboratory experiments. Additionally, it is a lipophilic compound, meaning it is soluble in lipids and other organic solvents, allowing it to penetrate the cell membrane and interact with intracellular molecules. However, there are also some limitations to using MDCFPA in laboratory experiments. It is not very stable and can degrade over time, making it difficult to store for long periods of time. Additionally, it is not very soluble in water and can be difficult to dissolve in aqueous solutions.
Future Directions
Future research on MDCFPA could focus on its potential applications in drug delivery and drug development. Additionally, further research could be done to explore its potential therapeutic effects, such as its anti-inflammatory and anti-nociceptive effects. Additionally, further research could be done to explore its potential applications in other fields, such as agriculture and food science. Finally, further research could be done to explore its potential toxicity and other safety concerns.
properties
IUPAC Name |
methyl 2-(4,5-dichloro-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-14-9(13)3-5-2-6(10)7(11)4-8(5)12/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLKNBJIAUNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dichloro-2-fluorophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1461057.png)

![N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine](/img/structure/B1461060.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate](/img/structure/B1461061.png)



![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1461072.png)



